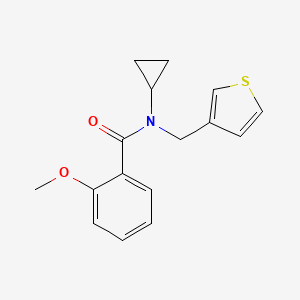

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide

Vue d'ensemble

Description

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a thiophen-3-ylmethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride.

Introduction of the Cyclopropyl Group: The cyclopropylamine is then reacted with 2-methoxybenzoyl chloride to form N-cyclopropyl-2-methoxybenzamide.

Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of N-cyclopropyl-2-methoxybenzamide with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-cyclopropyl-2-hydroxy-N-(thiophen-3-ylmethyl)benzamide.

Reduction: Formation of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)aniline.

Substitution: Formation of various substituted thiophen-3-ylmethyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide as an anticancer agent. Compounds with similar structural motifs have been shown to target key pathways involved in cancer proliferation. For instance, derivatives that contain thiophene and methoxy groups have exhibited selective inhibition of cancer cell lines, particularly breast and lung cancer cells. This selectivity is crucial for minimizing side effects on healthy tissues while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. Kinase assays have confirmed that compounds in this class can selectively inhibit the activity of receptors such as EGFR (epidermal growth factor receptor) and HER-2, which are pivotal in many cancers .

Synthetic Applications

Chemical Reactivity

This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methoxy group is particularly reactive; it can be oxidized or substituted under appropriate conditions, allowing for the synthesis of more complex molecules. Such transformations are essential for developing new pharmaceuticals or modifying existing ones to enhance their efficacy or reduce toxicity.

Biological Evaluations

In vitro Studies

In vitro evaluations demonstrate that this compound possesses significant antiproliferative activity against various cancer cell lines. For example, studies report IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with selectivity over non-cancerous cell lines .

Case Study: Antioxidative Properties

A related investigation into benzamide derivatives revealed that compounds with similar structures exhibited antioxidative properties, which could contribute to their anticancer effects by reducing oxidative stress within cells . This highlights a dual mechanism where the compound not only inhibits cancer cell proliferation but also protects healthy cells from oxidative damage.

Mécanisme D'action

The mechanism of action of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclopropyl-2-methoxybenzamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.

N-(thiophen-3-ylmethyl)-2-methoxybenzamide:

N-cyclopropyl-2-hydroxy-N-(thiophen-3-ylmethyl)benzamide: An oxidized derivative with different chemical properties.

Uniqueness

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its cyclopropyl, methoxy, and thiophen-3-ylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject of study in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methoxy group, and a thiophene moiety attached to a benzamide backbone. The structural configuration is crucial for its interaction with biological targets.

Structural Formula

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. The compound's ability to inhibit the 3CL protease of the virus has been highlighted, suggesting its potential as a therapeutic agent in treating COVID-19 .

Receptor Interaction

The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that modifications in the N-substituent can significantly affect agonistic activity at these receptors, with some derivatives showing enhanced potency and selectivity .

Anticancer Properties

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown significant activity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating a potential for further development as anticancer agents .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound possesses favorable properties for central nervous system penetration, which is critical for drugs targeting neurological conditions. Calculated values such as cLogP and LogBB indicate good blood-brain barrier permeability, making it a candidate for neurological applications .

Table 1: Biological Activity Summary

| Activity Type | Cell Line / Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CL Protease | 0.5 | |

| Serotonin Agonism | 5-HT2C Receptor | 23 | |

| Anticancer | MCF-7 | 0.65 | |

| Anticancer | U-937 | 1.54 |

Case Study: Inhibition of SARS-CoV-2 Protease

A study focused on the inhibition of the SARS-CoV-2 protease demonstrated that derivatives of this compound effectively bind to the active site of the enzyme, disrupting viral replication pathways .

Case Study: Serotonin Receptor Modulation

Another investigation into the serotonin receptor modulation revealed that specific modifications in the compound's structure could enhance its selectivity and potency as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Q & A

Basic Research Questions

Q. 1.1. What synthetic strategies are most effective for constructing the N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide scaffold?

Methodological Answer:

- Stepwise functionalization : Begin with benzamide core synthesis via coupling reactions (e.g., using benzoyl chloride derivatives and amines). Introduce the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling. The thiophene-3-ylmethyl moiety can be added using alkylation or reductive amination, as seen in analogous benzamide syntheses .

- Key reagents : Benzoylisothiocyanate (for thiourea intermediates) and TBHP (for oxidative cyclization) are critical for regioselectivity and yield optimization .

Q. 1.2. How can spectroscopic data (NMR, IR, MS) resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

- NMR analysis : Use - and -NMR to distinguish between the cyclopropyl (δ ~0.5–1.5 ppm for CH) and thiophene (δ ~6.5–7.5 ppm for aromatic protons) groups. Methoxy protons typically appear as singlets at δ ~3.8–4.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers of thiophene substitution .

Advanced Research Questions

Q. 2.1. What experimental approaches can elucidate the impact of the cyclopropyl group on the compound’s electronic and steric properties?

Methodological Answer:

- X-ray crystallography : Compare bond lengths and angles in cyclopropyl-containing benzamides (e.g., N-cyclohexyl analogs) to quantify steric strain and conjugation effects. For example, cyclopropyl groups introduce ~109° bond angles, altering planarity and π-orbital overlap .

- DFT calculations : Use Gaussian or ORCA software to model electron density distribution and HOMO-LUMO gaps. Substituents like methoxy and thiophene can stabilize charges via resonance, while cyclopropane may increase ring strain .

Q. 2.2. How can researchers reconcile contradictory solubility data for benzamide derivatives with similar substituents?

Methodological Answer:

- Solubility parameter analysis : Use Hansen solubility parameters (δ, δ, δ) to compare polar (methoxy) vs. nonpolar (cyclopropyl, thiophene) contributions. For example, thiophene’s sulfur atom increases δ, enhancing solubility in DMSO but reducing it in hexane .

- Crystallinity studies : Powder X-ray diffraction (PXRD) can correlate solubility with polymorphic forms. Amorphous phases generally exhibit higher solubility than crystalline ones .

Q. Mechanistic and Stability Studies

Q. 3.1. What degradation pathways are dominant for this compound under oxidative conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to HO/UV or Fe-catalyzed Fenton reactions. Monitor via LC-MS for oxidation products (e.g., sulfoxide formation on thiophene or cyclopropane ring-opening) .

- Stabilization strategies : Add antioxidants (e.g., BHT) or use cyclodextrin encapsulation to protect labile thiophene and cyclopropyl moieties .

Q. 3.2. How does the thiophene-3-ylmethyl group influence intermolecular interactions in solid-state packing?

Methodological Answer:

- Crystal engineering : Analyze hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) in single-crystal structures. Thiophene’s sulfur can participate in weak S···π contacts, while methoxy groups form O–H···N bonds with adjacent benzamide units .

Q. Key Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings for regioselective thiophene functionalization .

- Stability : Store the compound under inert gas (N) at −20°C to prevent cyclopropane ring-opening .

- Computational modeling : Use Multiwfn or VMD for visualizing non-covalent interactions in crystal structures .

Propriétés

IUPAC Name |

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUMICKXIMWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.